Fmoc-D-beta-homoalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

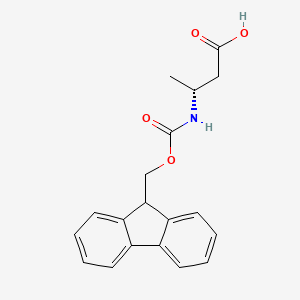

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMLSPRRJWJJQD-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201864-71-3 | |

| Record name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-beta-homoalanine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-beta-homoalanine, systematically known as (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid, is a non-proteinogenic amino acid derivative crucial for the advancement of peptide-based therapeutics and peptidomimetics. The incorporation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), while the D-beta-homoalanine structure offers unique conformational properties and increased stability against enzymatic degradation compared to natural L-alpha-amino acids. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, purification, and applications in research and drug development.

Chemical Structure and Properties

This compound is characterized by a butyric acid backbone with an Fmoc-protected amino group at the beta-position (carbon 3) and a methyl group at the alpha-position, with the stereochemistry at the chiral center being (R).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 201864-71-3 | [1] |

| Molecular Formula | C₁₉H₁₉NO₄ | [1] |

| Molecular Weight | 325.36 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 159 - 162 °C | [1] |

| Optical Rotation | [α]D20 = -4 ± 2º (c=1 in MeOH) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Solubility | Soluble in organic solvents like DMF, DCM, and ethyl acetate. | General knowledge for Fmoc-amino acids. |

| Storage | 0 - 8 °C | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of (R)-β-aminobutyric acid with an Fmoc-donating reagent. Below are two representative protocols.

Protocol 1: Synthesis using in situ generated Fmoc-Azide (Fmoc-N₃)

This method is adapted from the synthesis of Fmoc-R-β-aminobutyric acid.

-

Materials:

-

(R)-β-aminobutyric acid

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium azide (NaN₃)

-

Dioxane

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Petroleum ether

-

2 M Hydrochloric acid (HCl)

-

Ice-cold deionized water

-

-

Procedure:

-

Preparation of Fmoc-N₃: In a reaction vessel, dissolve Fmoc-Cl (10 mmol) in dioxane (5 ml). In a separate vessel, dissolve NaN₃ (12 mmol) in a 2:1 mixture of dioxane/water (10 ml). Add the Fmoc-Cl solution to the NaN₃ solution and stir the resulting mixture at 323 K (50 °C) for 2 hours.[2]

-

Fmoc-protection Reaction: Dissolve (R)-β-aminobutyric acid (11 mmol) in a 2:1 mixture of dioxane/10% NaHCO₃ solution, ensuring the pH is maintained between 8 and 9.[2]

-

Cautiously add the prepared Fmoc-N₃ solution in three portions to the amino acid solution over a period of 1 hour.

-

Stir the reaction mixture for 15 hours at room temperature.[2]

-

Work-up: Pour the reaction mixture into 5 mL of ice-cold water.

-

Extract the aqueous mixture three times with petroleum ether to remove unreacted reagents and by-products.[2]

-

Separate the aqueous layer and chill it on ice for 2 hours.

-

Acidify the aqueous layer to pH 1 with 2 M HCl to precipitate the product.[2]

-

Filter the resulting precipitate and wash it with ice-cold water until the pH of the filtrate is approximately 5.[2]

-

Dry the collected white solid overnight.

-

Protocol 2: Synthesis using Fmoc-OSu

This is a general procedure for the Fmoc protection of amino acids.

-

Materials:

-

(R)-β-aminobutyric acid

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

10% Aqueous sodium carbonate solution

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve (R)-β-aminobutyric acid (1 equivalent) in a 10% aqueous sodium carbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in acetone.[3]

-

Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0 °C.[3]

-

Allow the reaction to warm to room temperature and stir overnight.[3]

-

Work-up: Acidify the reaction mixture with 1 M HCl to a pH of 2.

-

Extract the precipitated product with ethyl acetate.[3]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallization

-

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent system. Common solvent systems for Fmoc-amino acids include ethyl acetate/hexane or dichloromethane/hexane.

-

Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Analytical Characterization

Table 2: Analytical Methods for this compound

| Method | Typical Parameters | Expected Results |

| Reverse-Phase HPLC (RP-HPLC) | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase A: 0.1% Formic acid in waterMobile Phase B: 0.1% Formic acid in acetonitrileGradient: Linear gradient from 5% to 95% B over 20-30 minutesFlow Rate: 1 mL/minDetection: UV at 262 nm and 301 nm | A major peak corresponding to this compound with a purity of ≥ 99%. Retention time will vary based on the specific system. |

| ¹H NMR | Solvent: DMSO-d₆ or CDCl₃Frequency: 400 MHz or higher | Fmoc group: Multiplets between 7.3 and 7.9 ppm.CH₂-O: Doublet around 4.4 ppm.CH-Fmoc: Triplet around 4.2 ppm.NH: Doublet around 7.0-8.0 ppm.CH(NH): Multiplet around 3.5 ppm.CH₂-COOH: Multiplet around 2.6 ppm.CH₃: Doublet around 1.1-1.3 ppm. |

| Mass Spectrometry (MS) | Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. | [M+H]⁺: m/z 326.14[M-H]⁻: m/z 324.13 |

Applications in Research and Drug Development

This compound is not known to have intrinsic biological activity. Its value lies in its role as a specialized building block for the synthesis of peptides and peptidomimetics with enhanced properties.

-

Increased Proteolytic Stability: The β-amino acid backbone is resistant to cleavage by many proteases, which increases the in vivo half-life of peptides containing this residue.

-

Conformational Constraint: The additional methylene group in the backbone compared to α-amino acids alters the peptide's conformational flexibility. This can lead to the stabilization of specific secondary structures, such as helices and turns, which can be crucial for binding to biological targets. The D-configuration further influences the peptide's three-dimensional structure.

-

Modulation of Biological Activity: By inducing specific conformations and increasing stability, the incorporation of D-beta-homoalanine can enhance the biological activity of peptides, including antimicrobial, anti-angiogenic, and receptor-binding properties.[4] It is a valuable tool in the development of peptide-based drugs with improved pharmacokinetic profiles.

Visualizing Workflows and Concepts

Caption: General synthesis and purification workflow.

References

The Strategic Integration of Fmoc-D-beta-homoalanine in Modern Biochemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide science and therapeutic development, the quest for molecules with enhanced stability and tailored functionality is paramount. Fmoc-D-beta-homoalanine, a non-proteinogenic amino acid derivative, has emerged as a critical building block in this pursuit. Its incorporation into peptide chains offers a strategic advantage in overcoming the inherent limitations of natural peptides, primarily their susceptibility to enzymatic degradation. This technical guide provides a comprehensive overview of the applications of this compound, focusing on its role in solid-phase peptide synthesis (SPPS), the resulting improvements in peptide stability, and its utility in the design of potent, receptor-specific ligands.

Core Applications and Physicochemical Properties

This compound is a derivative of alanine containing an additional methylene group in its backbone, classifying it as a beta-amino acid. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine facilitates its use in the well-established Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

The primary utility of incorporating D-beta-homoalanine into a peptide sequence lies in its ability to confer resistance to proteolytic enzymes.[1] The altered backbone structure compared to natural alpha-amino acids hinders recognition by proteases, thereby significantly increasing the in vivo half-life of the peptide. This enhanced stability is a crucial attribute for the development of peptide-based therapeutics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 201864-71-3 | Generic |

| Molecular Formula | C₁₉H₁₉NO₄ | Generic |

| Molecular Weight | 325.36 g/mol | Generic |

| Appearance | White to off-white powder | Generic |

| Solubility | Soluble in DMF, NMP | Generic |

Enhancing Proteolytic Stability: A Quantitative Perspective

The introduction of a D-beta-homoalanine residue into a peptide backbone fundamentally alters its susceptibility to enzymatic cleavage. While specific quantitative data on the coupling efficiency of this compound is not extensively published, the general principles of coupling sterically hindered amino acids apply. Longer coupling times and the use of potent activating agents are often recommended to ensure high yields.

A compelling example of the impact of beta-amino acid incorporation on stability is seen in analogs of the dimeric opioid peptide, Biphalin. A study on a Biphalin derivative where a native alpha-amino acid was replaced with a homo-β³-amino acid demonstrated a significant increase in enzymatic stability when exposed to human plasma.[1] This highlights the practical benefit of using building blocks like this compound in designing long-lasting peptide drugs.

Table 2: Illustrative Comparison of Peptide Stability

| Peptide | Amino Acid at Position X | Half-life in Human Plasma (Qualitative) | Reference |

| Native Biphalin | α-Amino Acid | Low | [1] |

| Biphalin Analog | β³-homo-Amino Acid | Significantly Increased | [1] |

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Below are generalized methodologies for the key steps.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

1. Resin Swelling:

-

Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc-Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading) and a suitable activating agent (e.g., HBTU, HATU; 1.9-4.9 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIEA; 4-10 equivalents), to the amino acid solution to facilitate activation.

-

Pre-activate the mixture for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. Due to the potential for steric hindrance with beta-amino acids, a longer coupling time may be beneficial.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Repetition:

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).

-

Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Enzymatic Degradation Assay

This protocol provides a general framework for assessing the proteolytic stability of a peptide containing D-beta-homoalanine.

1. Peptide Preparation:

-

Synthesize and purify both the native peptide and the D-beta-homoalanine-containing analog.

-

Accurately determine the concentration of each peptide solution.

2. Enzyme Solution Preparation:

-

Prepare a stock solution of a relevant protease (e.g., trypsin, chymotrypsin, or human plasma) in an appropriate buffer.

3. Degradation Reaction:

-

In separate microcentrifuge tubes, incubate a known concentration of each peptide with the protease solution at a physiologically relevant temperature (e.g., 37°C).

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

4. Reaction Quenching:

-

Immediately stop the enzymatic reaction in the aliquots by adding a quenching agent, such as a strong acid (e.g., TFA) or by heat inactivation.

5. Analysis:

-

Analyze the quenched samples by RP-HPLC or LC-MS.

-

Quantify the amount of remaining intact peptide at each time point by measuring the peak area.

6. Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t₁/₂) of each peptide under the specific assay conditions.

Application in Drug Design: Targeting G-Protein Coupled Receptors

The enhanced stability and unique conformational properties imparted by D-beta-homoalanine make it a valuable tool in the design of peptidomimetics that target G-protein coupled receptors (GPCRs). A notable example is the development of analogs of the opioid peptide Biphalin. Biphalin is an agonist at both the mu (µ) and delta (δ) opioid receptors, which are class A GPCRs.[1] The substitution of a native amino acid with a beta-amino acid in a Biphalin analog resulted in a compound with high affinity for both µ and δ opioid receptors and potent antinociceptive activity.[1]

Upon binding of an agonist like a Biphalin analog, the opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. This typically involves the coupling of the receptor to inhibitory G proteins (Gαi/o). The activated G protein then dissociates, and its subunits modulate the activity of downstream effectors, such as adenylyl cyclase and ion channels, ultimately leading to the physiological response (e.g., analgesia).

Figure 1. Simplified signaling pathway of a Biphalin analog acting on an opioid receptor.

Conclusion

This compound is a powerful tool in the arsenal of biochemists and drug development professionals. Its strategic incorporation into peptide synthesis allows for the creation of peptidomimetics with significantly enhanced proteolytic stability, a critical factor for therapeutic efficacy. The ability to fine-tune the properties of bioactive peptides, as exemplified by the development of potent and stable opioid receptor ligands, underscores the importance of non-proteinogenic amino acids in modern drug discovery. As the demand for more robust and targeted therapeutics continues to grow, the utilization of this compound and other modified amino acids is set to expand, paving the way for the next generation of peptide-based medicines.

References

Synthesis of Fmoc-D-beta-homoalanine via Arndt-Eistert Homologation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of Fmoc-D-beta-homoalanine, a valuable building block in peptide and medicinal chemistry, utilizing the Arndt-Eistert homologation reaction. The process involves the one-carbon chain extension of the readily available Fmoc-D-alanine.

Introduction

This compound is a non-proteinogenic amino acid that, when incorporated into peptides, can impart unique conformational constraints and increased resistance to enzymatic degradation. The Arndt-Eistert homologation is a well-established method for the synthesis of β-amino acids from their α-amino acid precursors.[1][2][3] This reaction sequence involves the conversion of a carboxylic acid to its next higher homologue.[3] The key steps include the formation of an acid chloride, reaction with diazomethane to generate a diazoketone, and a subsequent Wolff rearrangement to form a ketene, which is then hydrolyzed to the desired carboxylic acid.[2][3]

This document outlines a specific protocol adapted from the work of Müller, Vogt, and Sewald, which employs an ultrasound-promoted Wolff rearrangement for the efficient synthesis of Fmoc-protected β-homoamino acids.[4] This method offers mild reaction conditions, which are crucial for preserving the integrity of the acid-sensitive Fmoc protecting group.[4]

Overall Reaction Scheme

The synthesis of this compound from Fmoc-D-alanine via Arndt-Eistert homologation can be depicted as follows:

Figure 1: General reaction scheme for the Arndt-Eistert homologation of Fmoc-D-alanine.

Experimental Protocols

The following protocols are based on established methodologies for the Arndt-Eistert synthesis of Fmoc-protected β-amino acids.[4]

Materials and Reagents

-

Fmoc-D-alanine

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM)

-

Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a well-ventilated fume hood)

-

Silver benzoate (AgOBz)

-

1,4-Dioxane

-

Water

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Tetrahydrofuran (THF)

Step 1: Formation of the α-Diazoketone from Fmoc-D-alanine

This step involves the conversion of Fmoc-D-alanine into its mixed anhydride, followed by reaction with diazomethane.

Procedure:

-

Dissolve Fmoc-D-alanine (1 equivalent) in anhydrous THF at -15 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add N-Methylmorpholine (1 equivalent) to the solution.

-

Slowly add ethyl chloroformate (1 equivalent) to the reaction mixture while maintaining the temperature at -15 °C.

-

Stir the mixture for 10 minutes at -15 °C to form the mixed anhydride.

-

In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel using appropriate safety precautions.

-

Slowly add the pre-cooled solution of the mixed anhydride to the ethereal diazomethane solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Remove the solvent under reduced pressure to obtain the crude α-diazoketone, which can be used in the next step without further purification.

Step 2: Ultrasound-Promoted Wolff Rearrangement

The α-diazoketone is rearranged to a ketene intermediate in the presence of a silver catalyst, promoted by ultrasound. The ketene is then trapped with water to yield the final product.

Procedure:

-

Dissolve the crude α-diazoketone (1 equivalent) in a mixture of 1,4-dioxane and water.

-

Add a catalytic amount of silver benzoate (0.1 equivalents).

-

Immerse the reaction vessel in an ultrasonic bath and sonicate at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, dilute the mixture with diethyl ether.

-

Wash the organic layer sequentially with 1 M HCl and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Figure 2: Detailed workflow for the synthesis and purification of this compound.

Quantitative Data

The following table summarizes typical reaction yields for the synthesis of Fmoc-protected β-homoamino acids using the ultrasound-promoted Wolff rearrangement, as reported by Müller, Vogt, and Sewald (1998). While the specific yield for this compound is not individually reported, the data for analogous compounds provide a reasonable expectation.

| Starting Fmoc-α-amino acid | Product (Fmoc-β-homoamino acid) | Yield (%) |

| Fmoc-Ala-OH | Fmoc-β-hAla-OH | 95 |

| Fmoc-Val-OH | Fmoc-β-hVal-OH | 92 |

| Fmoc-Leu-OH | Fmoc-β-hLeu-OH | 96 |

| Fmoc-Phe-OH | Fmoc-β-hPhe-OH | 94 |

Table 1: Representative yields for the synthesis of Fmoc-β-homoamino acids via ultrasound-promoted Wolff rearrangement.[4]

Safety Considerations

-

Diazomethane: Diazomethane is a highly toxic and explosive gas. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment and specialized glassware. It is recommended to use a diazomethane generation kit and to avoid ground glass joints.

-

Ethyl Chloroformate: This reagent is corrosive and a lachrymator. Handle in a fume hood with appropriate gloves and eye protection.

-

Ultrasound: High-intensity ultrasound can cause localized heating. Ensure the reaction vessel is adequately cooled if necessary.

Conclusion

The Arndt-Eistert homologation, particularly with the use of an ultrasound-promoted Wolff rearrangement, provides an efficient and high-yielding route for the synthesis of this compound from Fmoc-D-alanine. The mild reaction conditions are compatible with the Fmoc protecting group, making this a valuable method for obtaining this important building block for peptide synthesis and drug discovery. Careful handling of hazardous reagents, especially diazomethane, is paramount for the safe execution of this procedure.

References

- 1. The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides [organic-chemistry.org]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

Asymmetric Synthesis of Fmoc-D-β-Homoalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established methodologies for the asymmetric synthesis of Fmoc-D-β-homoalanine, a valuable building block in peptide and medicinal chemistry. The guide provides a comparative analysis of key synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Introduction

D-β-homoalanine, the (R)-enantiomer of 3-aminobutanoic acid, is a non-proteinogenic β-amino acid increasingly utilized in the design of peptidomimetics, therapeutic peptides, and other biologically active molecules. Its incorporation can impart unique conformational constraints and enhanced stability against enzymatic degradation. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the standard for solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for mild deprotection conditions. This guide focuses on robust and efficient asymmetric routes to obtain Fmoc-D-β-homoalanine of high enantiomeric purity.

Comparative Analysis of Synthetic Strategies

Three primary strategies for the asymmetric synthesis of D-β-homoalanine are presented: Arndt-Eistert homologation of D-alanine, asymmetric conjugate addition using a chiral auxiliary, and enzymatic resolution of racemic β-homoalanine derivatives. The following tables summarize the quantitative data associated with each approach, allowing for a direct comparison of their efficiencies.

| Table 1: Arndt-Eistert Homologation of Fmoc-D-Alanine | ||

| Step | Description | Yield (%) |

| 1 | Activation of Fmoc-D-alanine | ~95 |

| 2 | Formation of diazoketone | 85-95 |

| 3 | Wolff rearrangement | 70-80 |

| Overall Yield | ~59-72 |

| Table 2: Asymmetric Conjugate Addition using a Chiral Auxiliary | ||

| Step | Description | Yield (%) |

| 1 | Attachment of chiral auxiliary | >95 |

| 2 | Diastereoselective conjugate addition | 80-95 |

| 3 | Cleavage of chiral auxiliary | 85-95 |

| 4 | Fmoc protection | >90 |

| Overall Yield | ~65-81 |

| Table 3: Enzymatic Resolution of N-Acetyl-DL-β-Homoalanine | ||

| Step | Description | Yield (%) |

| 1 | Synthesis of racemic N-acetyl-β-homoalanine | >95 |

| 2 | Enzymatic hydrolysis (L-enantiomer) | ~45-50 (for D-enantiomer) |

| 3 | Isolation of N-acetyl-D-β-homoalanine | High |

| 4 | Deprotection of acetyl group | >90 |

| 5 | Fmoc protection | >90 |

| Overall Yield | ~38-45 |

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Arndt-Eistert Homologation of Fmoc-D-Alanine

This classical homologation method extends the carbon chain of an α-amino acid to a β-amino acid.[1][2] The synthesis commences with commercially available Fmoc-D-alanine.

Step 1: Activation of Fmoc-D-alanine

-

To a solution of Fmoc-D-alanine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add N-methylmorpholine (1.1 equivalents).

-

Add isobutyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes. The resulting mixed anhydride is used immediately in the next step.

Step 2: Formation of the Diazoketone

-

Prepare a solution of diazomethane in diethyl ether (use with extreme caution in a well-ventilated fume hood behind a blast shield).

-

Slowly add the mixed anhydride solution from Step 1 to the ethereal diazomethane solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure to obtain the crude diazoketone, which is typically used in the next step without further purification.

Step 3: Wolff Rearrangement

-

Dissolve the crude diazoketone in a 1:1 mixture of 1,4-dioxane and water.

-

Add silver benzoate (0.1 equivalents) as a catalyst.

-

Heat the reaction mixture at 60-70 °C until nitrogen evolution ceases (typically 1-2 hours).

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Acidify the filtrate with 1 M HCl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude Fmoc-D-β-homoalanine by column chromatography on silica gel.

Route 2: Asymmetric Conjugate Addition using a Chiral Auxiliary

This approach utilizes a chiral auxiliary to direct the stereoselective 1,4-addition of a nucleophile to an α,β-unsaturated ester. Evans-type oxazolidinone auxiliaries are commonly employed.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (R)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equivalents) dropwise.

-

Stir the solution at -78 °C for 30 minutes.

-

Add crotonyl chloride (1.1 equivalents) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash chromatography on silica gel.

Step 2: Diastereoselective Conjugate Addition of an Amine Equivalent

-

To a solution of the acylated auxiliary from Step 1 in anhydrous THF at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equivalents) in THF.

-

Stir for 30 minutes, then add a solution of a suitable amine equivalent, such as trisyl azide (1.2 equivalents), in THF.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction with glacial acetic acid.

-

Warm the mixture to room temperature and concentrate under reduced pressure.

-

Purify the product by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the product from Step 2 in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (2 equivalents) and hydrogen peroxide (4 equivalents) at 0 °C.

-

Stir the mixture at room temperature for 4-6 hours.

-

Quench the excess peroxide with sodium sulfite.

-

Extract the aqueous layer with dichloromethane to remove the chiral auxiliary.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

-

Dry the combined organic layers and concentrate to yield the crude D-β-homoalanine derivative.

Step 4: Fmoc Protection

-

Dissolve the crude D-β-homoalanine from Step 3 in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate.

-

Cool the solution to 0 °C and add Fmoc-OSu (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by column chromatography to afford Fmoc-D-β-homoalanine.

Route 3: Enzymatic Resolution of N-Acetyl-DL-β-Homoalanine

This method relies on the stereospecificity of an enzyme to separate a racemic mixture.

Step 1: Synthesis of Racemic N-Acetyl-β-Homoalanine

-

Synthesize racemic β-homoalanine via standard methods, for example, from the condensation of malonic acid, acetaldehyde, and ammonia.

-

To a solution of racemic β-homoalanine in water, add acetic anhydride and maintain the pH at ~8-9 by the addition of aqueous sodium hydroxide.

-

Stir the reaction at room temperature for several hours.

-

Acidify the solution with concentrated HCl and extract with ethyl acetate.

-

Dry and concentrate the organic phase to yield racemic N-acetyl-β-homoalanine.

Step 2: Enzymatic Resolution

-

Dissolve N-acetyl-DL-β-homoalanine in a phosphate buffer (pH ~7.5).

-

Add a suitable acylase (e.g., from Aspergillus oryzae).[3]

-

Incubate the mixture at 37 °C with gentle stirring for 24-48 hours, monitoring the reaction progress by TLC or HPLC. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

-

Stop the reaction by acidifying the mixture to precipitate the enzyme.

-

Filter off the enzyme. The filtrate contains D-N-acetyl-β-homoalanine and L-β-homoalanine.

Step 3: Separation and Deprotection

-

Separate the D-N-acetyl-β-homoalanine from L-β-homoalanine by ion-exchange chromatography or fractional crystallization.

-

Hydrolyze the isolated D-N-acetyl-β-homoalanine by refluxing with aqueous HCl (e.g., 6 M) for several hours.

-

Concentrate the solution to obtain D-β-homoalanine hydrochloride.

Step 4: Fmoc Protection

-

Follow the procedure outlined in Route 2, Step 4, starting from D-β-homoalanine hydrochloride and using an appropriate base (e.g., sodium carbonate or triethylamine) to neutralize the hydrochloride salt.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.

Caption: Arndt-Eistert Homologation Workflow.

Caption: Asymmetric Conjugate Addition Workflow.

Caption: Enzymatic Resolution Workflow.

Conclusion

The choice of synthetic route for Fmoc-D-β-homoalanine will depend on factors such as the desired scale, available starting materials and reagents, and the specific requirements for enantiomeric purity. The Arndt-Eistert homologation offers a direct conversion from an α-amino acid, while the asymmetric conjugate addition provides high diastereoselectivity through the use of a recoverable chiral auxiliary. Enzymatic resolution, although potentially lower in overall yield, offers a highly enantioselective "green" chemistry approach. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

The Enduring Guardian: An In-depth Technical Guide to the Role of the Fmoc Protecting Group in β-Amino Acid Stability

For Researchers, Scientists, and Drug Development Professionals

The strategic implementation of protecting groups is a cornerstone of modern peptide synthesis, ensuring the regioselective formation of amide bonds and the overall success of the synthetic endeavor. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as a dominant force, particularly in solid-phase peptide synthesis (SPPS). Its lability under mild basic conditions, coupled with its stability to acid, provides an orthogonal protection scheme that is both versatile and efficient.[1][2] This technical guide delves into the critical role of the Fmoc protecting group in the stability of β-amino acids, a class of non-proteinogenic amino acids of burgeoning interest in drug discovery and materials science for their unique conformational properties and resistance to enzymatic degradation.

Core Principles of Fmoc Protection and its Significance for β-Amino Acids

The Fmoc group safeguards the primary or secondary amine of an amino acid, preventing its unwanted participation in coupling reactions. It is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[] The stability of the resulting Fmoc-protected amino acid is paramount, both during storage and throughout the iterative cycles of peptide synthesis.

For β-amino acids, the inherent stability of the Fmoc-protected monomer is a key consideration. These building blocks are often more sterically hindered and can exhibit different reactivity profiles compared to their α-amino acid counterparts. The stability of the Fmoc group ensures the integrity of the β-amino acid monomer pool, preventing premature deprotection and the subsequent formation of deleterious side-products that can complicate purification and compromise the final peptide's purity and yield.

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, liberating the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct is subsequently scavenged by the excess piperidine to form a stable adduct.[]

Quantitative Analysis of Fmoc-β-Amino Acid Stability

While extensive data exists for α-amino acids, quantitative stability studies specifically focusing on a broad range of Fmoc-protected β-amino acids are less common in the literature. However, available research indicates that the stability of these compounds can be influenced by several factors, including the structure of the β-amino acid, solvent, and temperature.

A key finding is the enhanced stability of the active esters of Fmoc-protected β-amino acids compared to their α-amino acid analogs. A time-resolved 1H NMR study demonstrated that while the active esters of some Fmoc-α-amino acids hydrolyze rapidly (e.g., Fmoc-Ala-OH active ester), the active esters of Fmoc-β-amino acids, such as Fmoc-β³-Val-OH, are remarkably stable and show no hydrolysis over a 24-hour period.[1] This increased stability is attributed to the formation of a six-membered hydrogen-bonded pseudo-ring, which is sterically more favorable and less prone to hydrolysis than the five-membered ring analog in α-amino acids.[1]

| Amino Acid Derivative | Coupling Reagent | Hydrolysis (after 3 hours) | Hydrolysis (after 24 hours) | Reference |

| Fmoc-Ala-OH | PyBOP/DIEA | ~97% | ~100% | [1] |

| Fmoc-Ile-OH | PyBOP/DIEA | ~20% | ~80% | [1] |

| Fmoc-β³-Val-OH | PyBOP/DIEA | ~0% | ~0% | [1] |

Table 1: Comparative Hydrolysis of Active Esters of Fmoc-α- and β-Amino Acids. This table summarizes the percentage of hydrolysis of the active esters formed from different Fmoc-amino acids over time, highlighting the significantly greater stability of the β-amino acid derivative.

Regarding thermal stability, limited data is available. One study on the thermal cleavage of the Fmoc group in the absence of a base showed that for Fmoc-β-HomoleuOH, 91% cleavage was observed after 15 minutes at 120 °C in DMSO.[4] This indicates that while the Fmoc group is thermally labile, it can withstand moderate temperatures for short periods.

| Fmoc-Amino Acid | Solvent | Temperature (°C) | Time (min) | Cleavage (%) | Reference |

| FmocProOH | DMSO | 120 | 15 | ~100 | [4] |

| Fmoc-β-HomoleuOH | DMSO | 120 | 15 | 91 | [4] |

| FmocPheSer(tBu)OH | DMSO | 120 | 180 | 95 | [4] |

Table 2: Thermal Cleavage of Fmoc-Protected Amino Acids. This table shows the percentage of Fmoc group cleavage for different amino acids under thermal conditions, providing a glimpse into the thermal stability of a Fmoc-β-amino acid.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-β-Amino Acids

This protocol provides a general method for the N-protection of β-amino acids with the Fmoc group using Fmoc-OSu.

Materials:

-

β-Amino acid

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the β-amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

-

To this solution, add a solution of Fmoc-OSu (1.05 equivalents) in dioxane, dropwise, with vigorous stirring at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-β-amino acid.

Protocol 2: Assessment of Fmoc-β-Amino Acid Stability by HPLC

This protocol outlines a method to monitor the stability of an Fmoc-protected β-amino acid in solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fmoc-β-amino acid of interest

-

Solvent for stability study (e.g., DMF, piperidine/DMF solution)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Quenching solution (e.g., 1% TFA in water)

Procedure:

-

Prepare a stock solution of the Fmoc-β-amino acid in the desired solvent at a known concentration.

-

At time t=0, inject an aliquot of the stock solution onto the HPLC system to obtain the initial peak area of the intact Fmoc-β-amino acid.

-

Incubate the stock solution under the desired conditions (e.g., specific temperature, exposure to light).

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, quench the reaction by diluting it in the quenching solution, and inject it into the HPLC system.

-

Monitor the elution profile at a suitable wavelength (typically 265 nm for the Fmoc group).

-

Quantify the peak area of the intact Fmoc-β-amino acid at each time point.

-

Calculate the percentage of the remaining Fmoc-β-amino acid relative to the initial amount to determine the degradation rate.

Protocol 3: Monitoring Fmoc-β-Amino Acid Active Ester Stability by ¹H NMR

This protocol describes the use of time-resolved ¹H NMR spectroscopy to monitor the stability of an in situ formed active ester of an Fmoc-β-amino acid.[1]

Materials:

-

Fmoc-β-amino acid

-

Coupling reagent (e.g., PyBOP or HOBt)

-

Base (e.g., DIEA or DIC)

-

Deuterated solvent (e.g., DMF-d₇)

-

NMR spectrometer

Procedure:

-

In an NMR tube, dissolve the Fmoc-β-amino acid and the coupling reagent (e.g., PyBOP) in an equimolar amount in DMF-d₇ at 25 °C.

-

Acquire a ¹H NMR spectrum to confirm the stability of the initial mixture.

-

At time t=0, add the base (e.g., DIEA) to initiate the formation of the active ester.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 10 minutes for the first hour, then hourly).

-

Identify and assign the characteristic resonance frequencies of the active ester and any potential hydrolysis products.

-

Integrate the signals corresponding to the active ester and the parent Fmoc-β-amino acid over time to determine the rate of formation and any subsequent degradation (hydrolysis).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the use and analysis of Fmoc-protected β-amino acids.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Experimental workflow for assessing the stability of Fmoc-β-amino acids.

Conclusion

The Fmoc protecting group plays a pivotal role in ensuring the stability and successful incorporation of β-amino acids into synthetic peptides. Its robustness under neutral and acidic conditions, combined with its clean and efficient removal under mild basic conditions, makes it the protecting group of choice for Fmoc/tBu-based SPPS of β-peptides. The enhanced stability of the active esters of Fmoc-protected β-amino acids is a significant advantage, allowing for longer coupling times which can be beneficial for these often sterically hindered monomers. While more comprehensive quantitative data on the stability of a wider range of Fmoc-β-amino acids under various conditions is still needed, the available evidence strongly supports the critical role of the Fmoc group in advancing the synthesis and application of β-peptide-based therapeutics and biomaterials. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to further investigate and optimize the use of these valuable building blocks.

References

- 1. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]

- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 4. benchchem.com [benchchem.com]

Fmoc-D-beta-homoalanine: An In-depth Technical Guide to Core Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Fmoc-D-beta-homoalanine, a key building block in peptide synthesis and drug development. Due to the limited availability of specific quantitative data in the public domain for this particular derivative, this guide combines available qualitative information with data from structurally similar compounds and established principles for Fmoc-protected amino acids. Furthermore, it offers detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

Introduction to this compound

This compound ((R)-3-(Fmoc-amino)butyric acid) is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function is central to its utility, offering stability under acidic conditions while being readily removable with mild bases like piperidine. This orthogonality is fundamental to modern peptide chemistry. The incorporation of a beta-amino acid, such as D-beta-homoalanine, can impart unique structural constraints and increased proteolytic stability to peptides, making it a valuable tool in the design of novel therapeutics.[1]

Physicochemical Properties:

| Property | Value |

| Synonyms | Fmoc-D-β-HomoAla-OH, (R)-3-(Fmoc-amino)butyric acid |

| CAS Number | 201864-71-3 |

| Molecular Formula | C₁₉H₁₉NO₄ |

| Molecular Weight | 325.36 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 159 - 162 °C |

| Storage | 0 - 8 °C |

Solubility Characteristics

The solubility of this compound is a critical factor for its effective use in peptide synthesis, directly impacting coupling efficiency and the purity of the final product. Like most Fmoc-protected amino acids, its solubility is dictated by the hydrophobic Fmoc group and the polarity of the amino acid side chain.

Qualitative Solubility Profile

Based on available data for this compound, its L-isomer, and general characteristics of Fmoc-amino acids, the following qualitative solubility profile can be inferred:

| Solvent | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Sparingly to Good | The most common solvent for SPPS. Solubility can often be improved with gentle heating or sonication. |

| N-Methyl-2-pyrrolidone (NMP) | Good | Often used as a more powerful alternative to DMF for dissolving difficult sequences. |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A strong solvent, often used to prepare concentrated stock solutions. |

| Dichloromethane (DCM) | Slightly Soluble | Generally a poor solvent for Fmoc-amino acids, more commonly used for washing steps. |

| Chloroform | Slightly Soluble | |

| Tetrahydrofuran (THF) | Moderate | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP. |

| Water | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions. |

| Methanol (MeOH) | Soluble | Used for analytical purposes such as determining optical rotation. |

| Acetone | Soluble | |

| Ethyl Acetate | Soluble |

Quantitative Solubility Data

Specific quantitative solubility data for this compound in common organic solvents is not widely published. However, studies on "green" alternative solvents have provided some quantitative insights into the solubility of Fmoc-amino acids in general.

Table of Solubility of Fmoc-Amino Acids in PolarClean (a green solvent):

| Compound | Solubility (M) |

| Most Fmoc-amino acids | > 0.4 |

| Many Fmoc-amino acids | > 0.9 |

This data suggests that in suitable solvents, Fmoc-amino acids can achieve high concentrations necessary for efficient coupling reactions.[2]

Stability Characteristics

The stability of this compound is primarily determined by the lability of the Fmoc protecting group. Understanding its stability under various conditions is crucial to prevent premature deprotection and ensure the integrity of the final peptide.

Stability to Bases

The Fmoc group is notoriously labile to basic conditions, which is the principle behind its removal in SPPS.[3]

-

Primary and Secondary Amines: The Fmoc group is rapidly cleaved by primary and secondary amines. Piperidine (typically a 20% solution in DMF) is the most common reagent for this purpose, with deprotection often complete within minutes.[4]

-

Tertiary Amines: The Fmoc group is more stable towards tertiary amines like diisopropylethylamine (DIPEA), although prolonged exposure, especially at elevated temperatures, can lead to slow cleavage.[3]

-

Autocatalytic Decomposition: In slightly basic environments, autocatalytic decomposition of the Fmoc group can occur, as the newly liberated amine can itself act as a base to cleave another Fmoc group.

Stability to Acids

The Fmoc group is stable under the acidic conditions used to cleave many side-chain protecting groups (e.g., Boc, tBu) and for the final cleavage of the peptide from the resin (e.g., trifluoroacetic acid - TFA).[3] This orthogonality is a key advantage of Fmoc-based chemistry.

Thermal Stability

The Fmoc group can be cleaved thermally. Studies have shown that at elevated temperatures (e.g., 120°C in DMSO), the Fmoc group can be removed without the need for a basic reagent. This is an important consideration when heating solutions of Fmoc-protected amino acids.

Storage Stability

For long-term storage, this compound should be kept in a cool, dry place (0-8°C). The presence of residual free amino acids from its synthesis can promote the autocatalytic cleavage of the Fmoc group over time, reducing the stability and purity of the reagent.[5]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Quantitative Solubility

This protocol outlines a general method for determining the quantitative solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Selected solvents (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the this compound peak by UV absorbance at approximately 265 nm or 301 nm.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

Protocol for Assessing Stability to Basic Conditions (Fmoc Deprotection Kinetics)

This protocol describes a method to monitor the rate of Fmoc group cleavage from this compound in the presence of a base, using HPLC.

Materials:

-

This compound

-

DMF (high purity, amine-free)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN) and water (HPLC grade)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in DMF (e.g., 1 mg/mL).

-

Prepare a deprotection solution of 20% (v/v) piperidine in DMF.

-

Prepare a quenching solution of 1% TFA in 50:50 ACN/water.

-

-

Deprotection Reaction and Sampling:

-

In a reaction vial, add a known volume of the this compound stock solution.

-

Initiate the reaction by adding the 20% piperidine/DMF solution.

-

At specified time intervals (e.g., 0, 1, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in the quenching solution. This will protonate the piperidine and stop the deprotection reaction.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Use a reverse-phase C18 column and a suitable mobile phase gradient to separate the intact this compound from the deprotected D-beta-homoalanine.

-

Monitor the elution profile using a UV detector.

-

-

Data Analysis:

-

Measure the peak area of the intact this compound at each time point.

-

Plot the percentage of remaining this compound against time to determine the deprotection kinetics.

-

Role in Synthesis and Inapplicability of Signaling Pathways

It is important for researchers to understand that this compound is a synthetic building block. Its primary role is to be incorporated into a growing peptide chain during solid-phase peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine, which is removed at each cycle of the synthesis. Therefore, this compound itself is not involved in biological signaling pathways. The peptides synthesized using this building block, however, may be designed to interact with and modulate specific signaling pathways to achieve a therapeutic effect. The logical relationship is depicted below.

Conclusion

This compound is a valuable reagent for the synthesis of modified peptides with potentially enhanced stability and unique structural properties. While specific quantitative data on its solubility and stability are scarce, a strong understanding can be built from the well-established principles of Fmoc chemistry and data from analogous compounds. This guide provides a framework for its use and empowers researchers with the necessary protocols to determine its key characteristics for their specific applications, ensuring more predictable and successful outcomes in peptide synthesis and drug development.

References

A Technical Guide to Fmoc-D-β-Homoalanine: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-β-homoalanine ((R)-3-(Fmoc-amino)butyric acid) is a valuable non-proteinogenic amino acid derivative widely utilized in peptide synthesis and drug development. The incorporation of this β-amino acid can induce unique conformational constraints, enhance proteolytic stability, and modulate the biological activity of peptides. This technical guide provides a comprehensive overview of the commercial sources, purity standards, and detailed experimental protocols for the synthesis, purification, and analysis of Fmoc-D-β-homoalanine, intended to support researchers in sourcing and utilizing this important building block.

Commercial Sources and Purity

Fmoc-D-β-homoalanine is commercially available from a variety of suppliers. The purity of the commercially available product is typically high, with most suppliers specifying a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC). However, the impurity profile can vary between suppliers and batches. It is crucial for researchers to be aware of potential impurities that can arise during the synthesis and storage of Fmoc-amino acids, as these can negatively impact peptide synthesis.

Common Impurities in Fmoc-Amino Acids:

-

β-Alanine Derivatives: Formation of Fmoc-β-alanine can occur as a byproduct during the Fmoc-protection step, particularly when using Fmoc-OSu. This can lead to the undesired incorporation of a β-alanine residue into the peptide sequence.[1]

-

Dipeptides: Self-condensation of the Fmoc-amino acid can lead to the formation of dipeptide impurities.

-

Enantiomeric Impurities: The presence of the L-enantiomer (Fmoc-L-β-homoalanine) can be difficult to detect by standard HPLC methods but can have a significant impact on the biological activity of the final peptide.

-

Free Amino Acid: Incomplete reaction during the Fmoc protection step can result in the presence of the free amino acid, which can lead to double insertions during peptide synthesis.

-

Residual Solvents and Reagents: Acetic acid, derived from the use of ethyl acetate during purification, can act as a capping agent in peptide synthesis, leading to truncated sequences.

Table 1: Commercial Suppliers and Stated Purity of Fmoc-D-β-homoalanine

| Supplier | Product Number | Stated Purity | Analytical Method |

| Chem-Impex | 29193 | ≥99% | HPLC |

| Santa Cruz Biotechnology | sc-269931 | --- | --- |

| GL Biochem | 104292 | --- | --- |

| Watson International | W-2993 | ≥99% | HPLC |

| LGC Standards | TRC-F588350 | --- | --- |

| PeptaNova | --- | >98% | HPLC |

Note: This table is not exhaustive and researchers should always consult the supplier's certificate of analysis for lot-specific purity data.

Experimental Protocols

I. Synthesis of Fmoc-D-β-homoalanine from D-β-homoalanine using Fmoc-Cl

This protocol is adapted from a general procedure for the Fmoc protection of β-amino acids.[2]

Materials:

-

D-β-homoalanine ((R)-3-aminobutanoic acid)

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl), 2N

-

Ethyl acetate

-

Hexane

-

Ice bath

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a flask, dissolve D-β-homoalanine in a 10% aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath with stirring.

-

In a separate flask, dissolve Fmoc-Cl in 1,4-dioxane.

-

Slowly add the Fmoc-Cl solution dropwise to the cooled D-β-homoalanine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

After the reaction is complete, add water to the mixture and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether three times to remove unreacted Fmoc-Cl and other organic impurities.

-

Carefully acidify the aqueous layer to a pH of 2 with 2N HCl. A white precipitate of Fmoc-D-β-homoalanine should form.

-

Extract the product into ethyl acetate three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

II. Purification of Fmoc-D-β-homoalanine by Recrystallization

This protocol provides a general method for the recrystallization of Fmoc-amino acids.[2]

Materials:

-

Crude Fmoc-D-β-homoalanine

-

Ethyl acetate

-

Hexane

-

Heating plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the crude Fmoc-D-β-homoalanine in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified Fmoc-D-β-homoalanine under vacuum.

III. Analytical Purity Determination by HPLC

This is a representative protocol for the analysis of Fmoc-amino acids.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 30% to 100% B over 20 minutes is a good starting point.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 265 nm and 301 nm.

-

Sample Preparation: Dissolve a small amount of the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

IV. Preparative Purification by HPLC

For achieving very high purity, preparative HPLC can be employed.

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system with a UV detector and fraction collector.

-

Column: A suitable preparative C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: Develop a shallow gradient based on the retention time from the analytical HPLC run to ensure good separation.

-

Flow Rate: Appropriate for the preparative column, typically in the range of 15-20 mL/min.

-

Sample Loading: Dissolve the crude or partially purified product in a minimal amount of mobile phase A and inject it onto the column.

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization.

Diagrams

Caption: Workflow for the synthesis, purification, and analysis of Fmoc-D-β-homoalanine.

Caption: Logical relationship between potential impurities and analytical methods for quality control.

References

Technical Guide: Spectroscopic and Synthetic Data of Fmoc-D-beta-homoalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-beta-homoalanine ((R)-3-(Fmoc-amino)butyric acid) is a protected, non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides.[1][2] The incorporation of this β-amino acid introduces an additional carbon into the peptide backbone, influencing the conformational properties and proteolytic stability of the resulting peptidomimetics. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its straightforward use in solid-phase peptide synthesis (SPPS).[1] This guide provides a comprehensive overview of the spectroscopic data (NMR and MS), a detailed synthetic protocol, and standard analytical methodologies for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₉NO₄ | [1][3] |

| Molecular Weight | 325.36 g/mol | [1][3] |

| CAS Number | 201864-71-3 | [1][2][3] |

| Appearance | White powder | [1] |

| Melting Point | 159 - 162 °C | [1] |

| Optical Rotation | [α]D²⁰ = -4 ± 2º (c=1 in MeOH) | [1] |

Spectroscopic Data

Table 1: Representative ¹H NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.77 | d | 2H | Ar-H (Fmoc) |

| ~7.59 | d | 2H | Ar-H (Fmoc) |

| ~7.40 | t | 2H | Ar-H (Fmoc) |

| ~7.31 | t | 2H | Ar-H (Fmoc) |

| ~5.30 | d | 1H | NH |

| ~4.40 | m | 2H | Fmoc-CH₂ |

| ~4.22 | t | 1H | Fmoc-CH |

| ~4.10 | m | 1H | α-CH |

| ~2.60 | m | 2H | β-CH₂ |

| ~1.25 | d | 3H | γ-CH₃ |

Table 2: Representative ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~176.0 | C=O (Carboxyl) |

| ~156.0 | C=O (Fmoc) |

| ~143.8 | Ar-C (Fmoc) |

| ~141.3 | Ar-C (Fmoc) |

| ~127.7 | Ar-CH (Fmoc) |

| ~127.0 | Ar-CH (Fmoc) |

| ~125.1 | Ar-CH (Fmoc) |

| ~120.0 | Ar-CH (Fmoc) |

| ~67.0 | Fmoc-CH₂ |

| ~47.3 | Fmoc-CH |

| ~45.0 | α-CH |

| ~40.0 | β-CH₂ |

| ~20.0 | γ-CH₃ |

Table 3: Mass Spectrometry Data

| Technique | Parameter | Value |

| Electrospray Ionization (ESI) | [M-H]⁻ | 324.12 |

| Electrospray Ionization (ESI) | [M+H]⁺ | 326.14 |

| Electrospray Ionization (ESI) | [M+Na]⁺ | 348.12 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding racemate and L-enantiomer.

Materials:

-

D-β-aminobutyric acid

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Petroleum Ether

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve D-β-aminobutyric acid (1 equivalent) in a 2:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. The pH should be maintained between 8 and 9.

-

In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution over a period of 1 hour at room temperature with constant stirring.

-

Continue stirring the reaction mixture for 12-16 hours at room temperature.

-

After the reaction is complete, pour the mixture into cold water.

-

Wash the aqueous solution three times with petroleum ether to remove unreacted Fmoc-OSu and other organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4][5]

-

Transfer the solution to an NMR tube using a Pasteur pipette, filtering through a small cotton plug if any solid particles are present.[6]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[4]

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard 1D proton

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Standard 1D carbon with proton decoupling

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Temperature: 298 K

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

LC-ESI-MS Parameters:

-

Technique: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).[7][8]

-

Ionization Mode: Positive and negative ion modes should be used to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used for reversed-phase chromatography of Fmoc-protected amino acids.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of peptidomimetics with enhanced stability and unique structural features. Its applications include:

-

Drug Development: Designing peptide-based therapeutics with improved pharmacokinetic properties.[1]

-

Peptide Synthesis: Creating novel peptide structures with modified backbones to study structure-activity relationships.[1]

-

Bioconjugation: Facilitating the attachment of peptides to other molecules or surfaces.[1]

Conclusion

This technical guide provides a summary of the available spectroscopic data and experimental protocols for this compound. The presented data and methodologies are essential for the successful synthesis, characterization, and application of this important amino acid derivative in peptide research and drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. watson-int.com [watson-int.com]

- 3. scbt.com [scbt.com]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Beta-Homoalanine in Peptidomimetics: A Technical Guide to Enhancing Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures, a cornerstone of modern medicinal chemistry, offers a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents. Among these, D-beta-homoalanine, a chiral beta-amino acid, has emerged as a valuable building block in the design of peptidomimetics with enhanced stability, predictable conformations, and improved biological activity. This technical guide provides an in-depth exploration of the potential applications of D-beta-homoalanine in peptidomimetics, detailing its impact on peptide properties, experimental protocols for its use, and its application in targeting key signaling pathways.

Core Concepts: The Advantage of D-Beta-Homoalanine

The strategic incorporation of D-beta-homoalanine into a peptide backbone imparts several advantageous properties that address the primary challenges in peptide drug development, namely proteolytic instability and conformational flexibility.

-

Enhanced Proteolytic Stability: Peptides composed of natural L-alpha-amino acids are rapidly degraded by proteases in the body, leading to short in-vivo half-lives. The beta-amino acid structure of D-beta-homoalanine, with an additional carbon atom in the backbone, and its D-configuration sterically hinder the action of most endogenous proteases. This resistance to enzymatic cleavage significantly prolongs the peptide's circulation time and bioavailability.[1]

-

Conformational Control: The extended backbone of beta-amino acids introduces distinct conformational preferences compared to their alpha-amino acid counterparts. This allows for the design of peptidomimetics with well-defined and stable secondary structures, such as helices, turns, and sheets, even in short sequences.[2][3] This conformational rigidity can lead to higher receptor binding affinity and specificity.

-

Structural Diversity: The presence of an additional chiral center in beta-amino acids expands the available chemical space for peptidomimetic design, enabling the synthesis of a wide array of structural analogues to optimize biological activity.

Quantitative Data on D-Beta-Homoalanine Peptidomimetics